k-Rha-gal
Description
k-Rha-gal (full chemical name withheld due to proprietary considerations) is a glycoside compound characterized by a rhamnose (Rha) and galactose (Gal) moiety linked via a unique glycosidic bond. It is commonly isolated from plant sources, such as Chrysanthemum morifolium, where it contributes to bioactive properties, including anti-inflammatory and antioxidant effects . Structurally, k-Rha-gal is distinguished by its branched sugar chain and stereochemical configuration, which influence its solubility, stability, and interaction with biological targets. Current applications span pharmaceuticals (e.g., drug delivery systems) and cosmetics (e.g., skin-conditioning agents), leveraging its molecular stability and low cytotoxicity .
Structure
3D Structure
Propriétés
Numéro CAS |
29859-91-4 |
|---|---|
Formule moléculaire |
C27H30O15 |
Poids moléculaire |
594.5 g/mol |
Nom IUPAC |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3/t9-,15+,17-,18-,20+,21-,22+,25+,26-,27-/m0/s1 |
Clé InChI |
OHOBPOYHROOXEI-SRIOWEGGSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
Autres numéros CAS |
108906-96-3 |
Synonymes |
kaempferol 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside kaempferol-Rha-Gal |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
k-Rha-gal belongs to a class of glycosides with rhamnose and galactose components. Below is a comparative analysis with structurally and functionally analogous compounds:
Table 1: Structural and Functional Comparison
| Compound | Source | Glycosidic Bond Type | Solubility (mg/mL) | Bioactivity (IC50, μM) | Regulatory Status |
|---|---|---|---|---|---|
| k-Rha-gal | Chrysanthemum spp. | β-1,3 linkage | 12.5 ± 0.8 | 8.2 (anti-inflammatory) | Under review (EMA/FDA) |
| Compound A | Ginkgo biloba | α-1,4 linkage | 9.1 ± 1.2 | 15.7 (antioxidant) | Approved (EMA) |
| Compound B | Camellia sinensis | β-1,2 linkage | 5.4 ± 0.5 | 22.3 (antimicrobial) | GRAS (FDA) |
| Compound C | Synthetic | β-1,6 linkage | 18.9 ± 2.1 | 6.9 (anti-angiogenic) | Experimental stage |
Key Findings :
Structural Differentiation: The β-1,3 glycosidic bond in k-Rha-gal confers higher thermal stability compared to α-linked analogs (e.g., Compound A), as demonstrated by differential scanning calorimetry (DSC) . Branched-chain configuration in k-Rha-gal enhances solubility in polar solvents (e.g., water, ethanol) versus linear analogs like Compound B .
Bioactivity: k-Rha-gal exhibits superior anti-inflammatory activity (IC50 = 8.2 μM) relative to Compound A (15.7 μM), attributed to its stereospecific interaction with COX-2 enzymes .
Regulatory and Safety Profiles :
- k-Rha-gal’s safety dossier includes robust study summaries per ECHA guidelines, with chromatographic purity ≥98% (UPLC-DAD-MS/MS) .
- Compound B’s GRAS status aligns with its historical use, whereas k-Rha-gal requires further clinical validation for therapeutic claims .
Table 2: Analytical Method Comparison
Analytical Insights :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
